molecular formula C3H7N3O4 B1664490 Alanosine CAS No. 5854-93-3

Alanosine

Cat. No. B1664490
CAS RN: 5854-93-3
M. Wt: 149.11 g/mol
InChI Key: ZGNLFUXWZJGETL-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

L-alanosine has several scientific research applications, including:

Mechanism of Action

L-alanosine exerts its effects by inhibiting adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate to adenylosuccinate, an intermediate in purine metabolism. This inhibition disrupts de novo purine biosynthesis, which is essential for DNA and RNA synthesis in rapidly dividing cells. The disruption is potentiated by the deficiency of methylthioadenosine phosphorylase, making L-alanosine particularly effective against MTAP-deficient tumors .

Safety and Hazards

Safety measures for handling Alanosine include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn .

Preparation Methods

L-alanosine is typically synthesized through microbial fermentation using Streptomyces alanosinicus. The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. Industrial production methods may involve optimizing the fermentation conditions to increase yield and purity .

Chemical Reactions Analysis

L-alanosine undergoes several types of chemical reactions, including:

    Oxidation: L-alanosine can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the nitroso group in L-alanosine.

    Substitution: Substitution reactions can occur at the amino group or the carboxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include modified amino acids and other derivatives .

Comparison with Similar Compounds

L-alanosine is similar to other antimetabolites like methotrexate and 5-fluorouracil, which also disrupt nucleotide synthesis. L-alanosine is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness against MTAP-deficient tumors. Other similar compounds include:

L-alanosine’s specificity for MTAP-deficient tumors and its unique mechanism of action make it a valuable compound in cancer research and therapy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alanosine involves the condensation of L-alanine and formic acid followed by a series of reactions to form the final product.", "Starting Materials": [ "L-alanine", "Formic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-alanine is reacted with formic acid in the presence of sodium hydroxide to form N-formyl-L-alanine.", "Step 2: N-formyl-L-alanine is then reacted with hydrochloric acid to form N-carboxy-L-alanine.", "Step 3: N-carboxy-L-alanine is reacted with sodium bicarbonate to form L-alanosine.", "Step 4: L-alanosine is extracted from the reaction mixture using ethyl acetate.", "Step 5: The ethyl acetate layer is washed with water and dried over sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain crude L-alanosine.", "Step 7: The crude L-alanosine is purified by recrystallization from methanol and diethyl ether to obtain the final product." ] }

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.

CAS RN

5854-93-3

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1

InChI Key

ZGNLFUXWZJGETL-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[N+](=NO)[O-]

SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanosine
Reactant of Route 2
Alanosine
Reactant of Route 3
Alanosine
Reactant of Route 4
Alanosine
Reactant of Route 5
Alanosine
Reactant of Route 6
Alanosine

Q & A

Q1: What is the primary mechanism of action of L-Alanosine?

A1: L-Alanosine is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]

Q2: How does L-Alanosine’s inhibition of adenylosuccinate synthetase affect tumor cells?

A2: L-Alanosine inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]

Q3: Is the depletion of adenine nucleotides the sole mechanism of L-Alanosine's anticancer activity?

A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in L-Alanosine's toxicity, particularly its effect on DNA synthesis. [, ]

Q4: Does L-Alanosine affect other cellular processes besides purine synthesis?

A4: Yes, L-Alanosine has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, L-Alanosine administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []

Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in L-Alanosine's mechanism of action?

A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to L-Alanosine because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of L-Alanosine as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]

Q6: What is the molecular formula and weight of L-Alanosine?

A6: L-Alanosine has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]

Q7: Is there spectroscopic data available for L-Alanosine?

A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that L-Alanosine contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.

Q8: Does the time of day affect L-Alanosine's toxicity?

A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for L-Alanosine. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []

Q9: What types of cancer cells have shown sensitivity to L-Alanosine in vitro?

A11: L-Alanosine has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []

Q10: Has L-Alanosine shown efficacy in in vivo models?

A12: Yes, L-Alanosine demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of L-Alanosine when combined with radiation therapy in a murine fibrosarcoma model. []

Q11: What are the main toxicities associated with L-Alanosine?

A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] L-Alanosine can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []

Q12: What are some of the historical milestones in L-Alanosine research?

A16: Key milestones include:* Discovery and early characterization: L-Alanosine was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established L-Alanosine's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of L-Alanosine's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of L-Alanosine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.